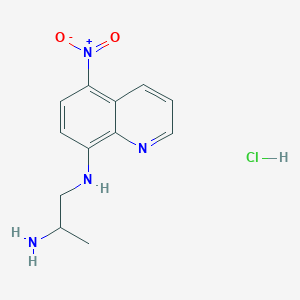![molecular formula C20H28N2O3 B6053154 1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
作用机制
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in regulating pain, mood, and appetite. By increasing endocannabinoid levels, this compound may have therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide, a type of endocannabinoid, in the brain. Anandamide is involved in regulating pain, mood, and appetite, and has been shown to have analgesic and anti-inflammatory effects. This compound has also been shown to increase levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may have additional therapeutic effects.
实验室实验的优点和局限性
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which means it does not affect other enzymes or receptors in the body. It is also relatively stable and can be administered orally or through injection. However, this compound has limitations as well. It has a short half-life in the body, which means it must be administered frequently to maintain therapeutic effects. It also has potential off-target effects that may need to be considered in experimental design.
未来方向
There are several potential future directions for research on 1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone. One area of interest is its potential use in treating addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models, suggesting it may have therapeutic potential for addiction. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Endocannabinoids have been shown to have neuroprotective effects, and this compound may have therapeutic potential in these conditions. Finally, there is interest in developing more selective inhibitors of FAAH, which may have fewer off-target effects and greater therapeutic potential.
合成方法
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone can be synthesized through a multistep process involving the reaction of 3-aminopropylmorpholine with 3-phenylpropionyl chloride, followed by cyclization and oxidation reactions. The final product is obtained through purification and isolation steps.
科学研究应用
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, depression, and addiction. Preclinical studies have shown that this compound can increase endocannabinoid levels in the brain and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
1-[3-oxo-3-[2-(3-phenylpropyl)morpholin-4-yl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19-10-5-12-21(19)13-11-20(24)22-14-15-25-18(16-22)9-4-8-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKAQKXWFWACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6053073.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methoxyacetamide](/img/structure/B6053115.png)
![2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6053121.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
![4-tert-butylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
![2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside](/img/structure/B6053147.png)
![6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
